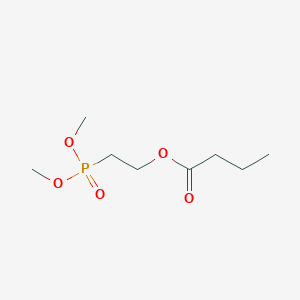
2-(Dimethoxyphosphoryl)ethyl butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dimethoxyphosphoryl)ethyl butanoate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in fragrances and flavorings. This particular compound is characterized by the presence of a dimethoxyphosphoryl group attached to an ethyl butanoate backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: The most versatile method for preparing esters, including 2-(Dimethoxyphosphoryl)ethyl butanoate, is the nucleophilic acyl substitution of an acid chloride with an alcohol. Acid anhydrides and carboxylic acids can also react with alcohols to form esters, but these reactions are limited to the formation of simple esters .
Industrial Production Methods: In industrial settings, esters are typically produced by heating carboxylic acids with alcohols in the presence of an acid catalyst, such as concentrated sulfuric acid. This method is efficient for large-scale production and ensures a high yield of the desired ester .
Chemical Reactions Analysis
Types of Reactions: 2-(Dimethoxyphosphoryl)ethyl butanoate can undergo various chemical reactions, including hydrolysis, reduction, and substitution.
Common Reagents and Conditions:
Hydrolysis: This reaction involves the cleavage of the ester bond in the presence of water and a catalytic amount of strong acid or base.
Reduction: Esters can be reduced to primary alcohols using reagents such as lithium aluminum hydride (LiAlH4).
Substitution: Esters can react with Grignard reagents to form tertiary alcohols.
Major Products Formed:
Hydrolysis: Carboxylic acid and alcohol.
Reduction: Primary alcohol.
Substitution: Tertiary alcohol.
Scientific Research Applications
2-(Dimethoxyphosphoryl)ethyl butanoate has various applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances, flavorings, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Dimethoxyphosphoryl)ethyl butanoate involves its interaction with molecular targets through nucleophilic acyl substitution reactions. The ester bond can be cleaved in the presence of nucleophiles, leading to the formation of various products depending on the reaction conditions .
Comparison with Similar Compounds
Ethyl butanoate: Known for its pineapple-like odor and used in flavorings.
Methyl butanoate: Has an apple-like odor and is used in perfumes and flavorings.
Propyl butanoate: Used in the fragrance industry for its pleasant aroma.
Uniqueness: 2-(Dimethoxyphosphoryl)ethyl butanoate is unique due to the presence of the dimethoxyphosphoryl group, which imparts distinct chemical properties and reactivity compared to other simple esters .
Properties
CAS No. |
62514-81-2 |
|---|---|
Molecular Formula |
C8H17O5P |
Molecular Weight |
224.19 g/mol |
IUPAC Name |
2-dimethoxyphosphorylethyl butanoate |
InChI |
InChI=1S/C8H17O5P/c1-4-5-8(9)13-6-7-14(10,11-2)12-3/h4-7H2,1-3H3 |
InChI Key |
MWLLMSGFYMZFKW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)OCCP(=O)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















